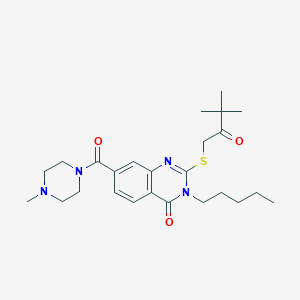

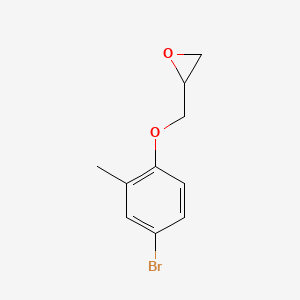

![molecular formula C23H20N4O4 B2438662 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 921873-69-0](/img/structure/B2438662.png)

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyridopyrimidinone derivative, which is a class of compounds known to exhibit various biological activities . The presence of the benzyl and methoxyphenyl groups could potentially influence its properties and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized using a reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Compounds with complex structures, including benzazoles and pyrimidines, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities span from antimicrobial to anticancer properties, underlining the importance of such compounds in drug discovery and development. For instance, pyrimidines are known for their anti-inflammatory, anticancer, and antiviral properties, making them crucial in the synthesis of new pharmaceutical agents (Rashid et al., 2021; Rosales-Hernández et al., 2022).

Toxicology

Understanding the toxicological aspects of chemical compounds is essential for assessing their safety profile. For example, the toxicodynamic aspects of acetaminophen, a well-known pharmaceutical agent, have been extensively studied to understand its mechanisms of liver toxicity. This research is crucial for developing safer drugs and for the toxicological assessment of new compounds (Franco & Malonn, 2021).

Advanced Synthesis Techniques

The development of novel synthetic methodologies enables the creation of complex molecules with potential therapeutic applications. Hybrid catalysts, for example, play a significant role in synthesizing structurally challenging compounds like pyranopyrimidines, which have applications in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility (Parmar et al., 2023).

Environmental Toxicology

The environmental impact of pharmaceuticals and their degradation products is an emerging area of research. Studies on compounds like acetaminophen highlight the importance of understanding the environmental fate and toxicity of pharmaceuticals, which can inform the design of drugs with reduced environmental impact (Vo et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of 3,4-dihydropyrido[3,2-d]pyrimidin-4-ones , which have been synthesized and studied for their potential biological activities.

Mode of Action

Compounds in the same class have been shown to possess antibacterial activity , suggesting that they may interact with bacterial proteins or enzymes to inhibit bacterial growth.

Biochemical Pathways

Without specific target information, it’s challenging to outline the exact biochemical pathways affected by this compound. Given its potential antibacterial activity , it might interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antibacterial activity , it may lead to the inhibition of bacterial growth and proliferation.

properties

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c1-31-18-11-9-17(10-12-18)25-20(28)15-26-19-8-5-13-24-21(19)22(29)27(23(26)30)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANDRLKVRKIDJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2438580.png)

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438582.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2438585.png)

![ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B2438589.png)

![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2438593.png)

![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438597.png)